molecular formula C10H11BrClNO B2598805 N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide CAS No. 592474-66-3

N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide

Cat. No. B2598805
CAS RN: 592474-66-3
M. Wt: 276.56
InChI Key: FRKOKYYNDULERS-UHFFFAOYSA-N
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Description

“N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide” is a chemical compound with the molecular formula C10H12BrNO. It contains a bromine atom and a chlorine atom, which suggests that it might be used in reactions as a source of these halogens .


Molecular Structure Analysis

The compound contains an acetamide group (-NHCOCH3), which is a polar functional group. This could result in the compound having higher melting and boiling points due to the presence of intermolecular hydrogen bonding .


Chemical Reactions Analysis

As an amide, this compound could undergo hydrolysis in the presence of an acid or base to form 4-bromo-2,3-dimethylphenylamine and 2-chloroacetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. As an amide, this compound is likely to be solid at room temperature, and due to the presence of polar bonds, it is likely to be soluble in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s being used as a drug, the mechanism would depend on the biological target. If it’s being used in a chemical reaction, the mechanism would depend on the other reactants and the reaction conditions .

Safety and Hazards

The safety and hazards of a specific compound would depend on its reactivity and toxicity. Bromine and chlorine compounds can be hazardous and require careful handling .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be studied for its reactivity, or for potential uses in pharmaceuticals or materials science .

properties

IUPAC Name

N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-6-7(2)9(4-3-8(6)11)13-10(14)5-12/h3-4H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKOKYYNDULERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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